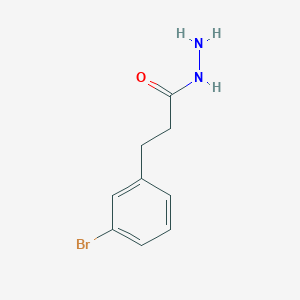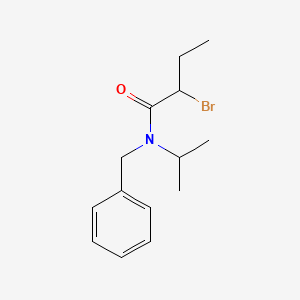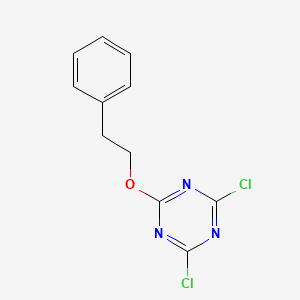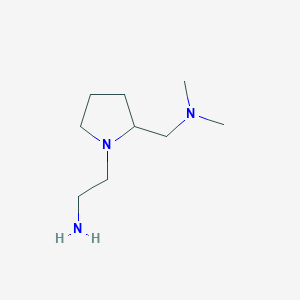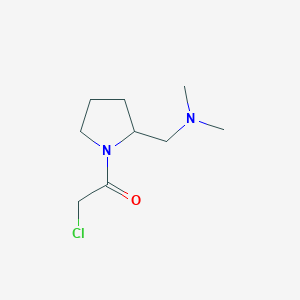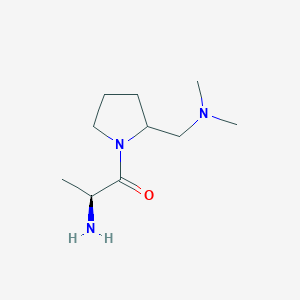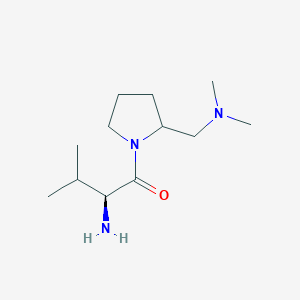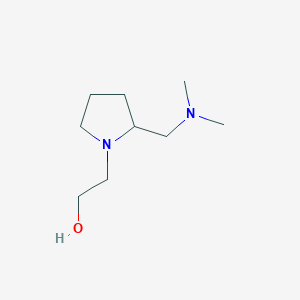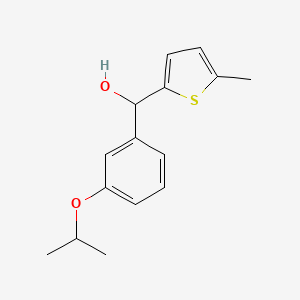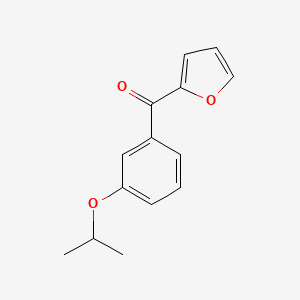
Furan-2-yl(3-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(3-isopropoxyphenyl)methanone is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. This compound features a furan ring fused to a benzene ring, which is substituted with an isopropoxy group at the 3-position and a ketone group at the 2-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-isopropoxyphenyl)methanone typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.
Substitution Reaction: The furan ring is then subjected to electrophilic substitution reactions to introduce the isopropoxy group at the 3-position.
Ketone Formation: Finally, the ketone group is introduced at the 2-position through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Furan-2-yl(3-isopropoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dione.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Furan-2,5-dione, furan-2-carboxylic acid.
Reduction Products: Furan-2-yl(3-isopropoxyphenyl)methanol, amines.
Substitution Products: Various substituted furans depending on the introduced functional groups.
Scientific Research Applications
Furan-2-yl(3-isopropoxyphenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Furan-2-yl(3-isopropoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Furan-2-yl(3-isopropoxyphenyl)methanone is similar to other furan derivatives, such as:
Furan-2-carboxylic acid: A simple furan derivative with a carboxylic acid group.
Furan-2,5-dione: A furan derivative with two ketone groups.
Furfural: A furan derivative commonly used in the production of resins and other chemicals.
Uniqueness: What sets this compound apart from these compounds is its specific substitution pattern, which provides unique chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10(2)17-12-6-3-5-11(9-12)14(15)13-7-4-8-16-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXAKOWZVBJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
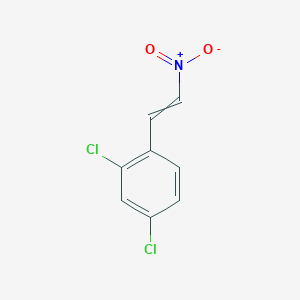
![[2-(2-Iodophenoxy)ethyl]dimethylamine](/img/structure/B7859612.png)
